
1'-Epi Gemcitabine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-Epi Gemcitabine Hydrochloride is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. This compound is structurally similar to gemcitabine but differs in the configuration of the hydroxyl group at the 1’ position. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Epi Gemcitabine Hydrochloride involves the stereoselective inversion of the hydroxyl group at the 1’ position of gemcitabine. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts to ensure the desired stereochemistry. The process typically involves multiple steps, including protection and deprotection of functional groups, and purification to obtain the final product in high purity .
Industrial Production Methods: Industrial production of 1’-Epi Gemcitabine Hydrochloride follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is crucial for monitoring the purity and concentration of the compound throughout the production process .
化学反应分析
Types of Reactions: 1’-Epi Gemcitabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents and appropriate solvents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
Chemical Properties and Mechanism of Action
1'-Epi Gemcitabine Hydrochloride (C9H12ClF2N3O4) is characterized by its structural modifications that improve its pharmacological profile compared to gemcitabine. The compound functions primarily as a nucleoside metabolic inhibitor, disrupting DNA synthesis in cancer cells. Its mechanism involves incorporation into DNA, leading to chain termination during replication and ultimately triggering apoptosis in malignant cells.
Clinical Applications
This compound has been investigated in several clinical contexts:
- Pancreatic Cancer : It shows promise as a treatment option for patients with locally advanced or metastatic pancreatic cancer. Studies suggest that 1'-Epi Gemcitabine may overcome some of the resistance mechanisms seen with gemcitabine, enhancing overall survival rates and response to therapy .
- Combination Therapies : The compound is often explored in combination with other agents such as S-1, cisplatin, and paclitaxel. These combinations aim to exploit synergistic effects that can lead to improved therapeutic outcomes. For instance, a study indicated that combining 1'-Epi Gemcitabine with S-1 could offer a standard treatment option for elderly patients with pancreatic cancer .
Case Studies and Clinical Trials
Numerous clinical trials have been conducted to assess the efficacy and safety of this compound:
Toxicity Profile
The safety profile of this compound has been evaluated across various studies. Common adverse effects include:
- Hematologic Toxicity : Myelosuppression remains a significant concern, similar to traditional gemcitabine, but appears to be manageable with appropriate monitoring.
- Gastrointestinal Effects : Nausea and vomiting are frequently reported but can often be mitigated with antiemetic therapy.
- Pulmonary Complications : Dyspnea has been noted in some patients, particularly those with pre-existing lung conditions .
作用机制
1’-Epi Gemcitabine Hydrochloride exerts its effects by mimicking the natural nucleosides involved in DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of DNA synthesis. This results in the arrest of cell division and induction of apoptosis in rapidly dividing cancer cells. The compound targets key enzymes involved in DNA replication, including DNA polymerase and ribonucleotide reductase .
相似化合物的比较
Gemcitabine: The parent compound, widely used in cancer therapy.
Cytarabine: Another nucleoside analog with similar mechanisms of action.
Fludarabine: A purine analog used in the treatment of hematological malignancies .
Uniqueness: 1’-Epi Gemcitabine Hydrochloride is unique due to its specific stereochemistry, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, gemcitabine. This uniqueness can potentially lead to differences in efficacy, toxicity, and resistance profiles, making it a valuable compound for further research and development .
生物活性
1'-Epi Gemcitabine Hydrochloride, a derivative of the nucleoside analog gemcitabine, is recognized for its potential applications in cancer therapy. This compound acts primarily as a nucleoside metabolic inhibitor, impacting DNA synthesis and repair mechanisms in rapidly dividing cells. Understanding its biological activity is crucial for optimizing its therapeutic efficacy, particularly in the treatment of various cancers.
This compound functions as a prodrug, requiring metabolic conversion to its active form within the body. The primary mechanism involves the inhibition of DNA synthesis through the incorporation of its active metabolite, gemcitabine triphosphate (dFdCTP), into DNA strands, leading to chain termination and subsequent apoptosis of malignant cells .
Key Biochemical Pathways
- Phosphorylation : The compound is phosphorylated by deoxycytidine kinase (dCK) to generate dFdCTP, which is essential for its cytotoxic effects.
- DNA Repair Inhibition : By mimicking natural nucleotides, it disrupts the normal DNA repair processes, thereby enhancing cytotoxicity in tumor cells.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Facilitated transport mechanisms are required for cellular uptake.
- Distribution : Once inside the cell, it undergoes rapid phosphorylation.
- Metabolism : Primarily metabolized by nucleoside kinases.
- Excretion : Metabolites are excreted through renal pathways.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies, highlighting its effectiveness against different cancer types.
In Vitro Studies
In laboratory settings, 1'-Epi Gemcitabine demonstrated significant cytotoxic effects on pancreatic cancer cell lines such as MIA PaCa-2 and PANC-1. It inhibited cell proliferation and induced apoptosis at clinically relevant concentrations .
In Vivo Studies
Animal model studies have shown that 1'-Epi Gemcitabine exhibits dose-dependent efficacy:
- Dosage Effects : A dose-escalation study indicated that higher doses (up to 5700 mg/m²) led to notable toxicity profiles including myelosuppression and severe rash, with therapeutic responses observed in tumor regression .
- Therapeutic Combinations : The combination of 1'-Epi Gemcitabine with other agents (e.g., S-1) has been explored to enhance overall survival rates in patients with advanced pancreatic cancer .
Case Studies
Several clinical trials have investigated the efficacy and safety of this compound:
Toxicity Profile
The toxicity associated with this compound primarily includes:
属性
CAS 编号 |
122111-05-1 |
---|---|
分子式 |
C9H12ClF2N3O4 |
分子量 |
299.66 g/mol |
IUPAC 名称 |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1 |
InChI 键 |
OKKDEIYWILRZIA-ZWKSQQCZSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
外观 |
White to Light Beige Solid |
熔点 |
204-206°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
1’-Epi Gemcitabine Hydrochloride; 4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。